
1H-Tetrazole,5-(3-ethoxy-4-methyl-5-isoxazolyl)-1-methyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Tetrazole,5-(3-ethoxy-4-methyl-5-isoxazolyl)-1-methyl-(9CI) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 1H-Tetrazole,5-(3-ethoxy-4-methyl-5-isoxazolyl)-1-methyl-(9CI) is not fully understood, but studies have suggested that it acts by inhibiting the activity of enzymes and proteins that are involved in various cellular processes. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
Studies have shown that 1H-Tetrazole,5-(3-ethoxy-4-methyl-5-isoxazolyl)-1-methyl-(9CI) has a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative stress. The compound has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, it has been shown to have analgesic properties, which can reduce pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1H-Tetrazole,5-(3-ethoxy-4-methyl-5-isoxazolyl)-1-methyl-(9CI) in lab experiments is its versatility. The compound can be used in a range of experiments due to its unique properties. However, there are also some limitations to using the compound in lab experiments. One of the limitations is that it can be difficult to obtain in large quantities, which can limit its use in some experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 1H-Tetrazole,5-(3-ethoxy-4-methyl-5-isoxazolyl)-1-methyl-(9CI). One potential direction is the development of new drugs based on the compound. Another potential direction is the use of the compound as a catalyst in organic synthesis reactions. Additionally, further research could explore the potential use of the compound in the treatment of various diseases and conditions.
In conclusion, 1H-Tetrazole,5-(3-ethoxy-4-methyl-5-isoxazolyl)-1-methyl-(9CI) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. The compound has been studied for its potential use in various fields of scientific research, including the development of new drugs and the use as a catalyst in organic synthesis reactions. Further research is needed to fully understand the potential applications of this compound.
Synthesemethoden
1H-Tetrazole,5-(3-ethoxy-4-methyl-5-isoxazolyl)-1-methyl-(9CI) can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis method involves the use of reagents such as ethyl isoxazole-4-carboxylate, sodium azide, and methyl hydrazinecarboxylate. The reaction is carried out in the presence of a catalyst such as copper (I) iodide, and the final product is obtained through purification techniques such as recrystallization.
Wissenschaftliche Forschungsanwendungen
1H-Tetrazole,5-(3-ethoxy-4-methyl-5-isoxazolyl)-1-methyl-(9CI) has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess antimicrobial, antifungal, and anticancer properties. The compound has also been studied for its potential use as a catalyst in organic synthesis reactions. Additionally, it has been explored for its potential use in the development of new drugs.
Eigenschaften
CAS-Nummer |
194286-82-3 |
|---|---|
Produktname |
1H-Tetrazole,5-(3-ethoxy-4-methyl-5-isoxazolyl)-1-methyl-(9CI) |
Molekularformel |
C8H11N5O2 |
Molekulargewicht |
209.21 g/mol |
IUPAC-Name |
3-ethoxy-4-methyl-5-(1-methyltetrazol-5-yl)-1,2-oxazole |
InChI |
InChI=1S/C8H11N5O2/c1-4-14-8-5(2)6(15-10-8)7-9-11-12-13(7)3/h4H2,1-3H3 |
InChI-Schlüssel |
ASVDGZPGVHDWFG-UHFFFAOYSA-N |
SMILES |
CCOC1=NOC(=C1C)C2=NN=NN2C |
Kanonische SMILES |
CCOC1=NOC(=C1C)C2=NN=NN2C |
Synonyme |
1H-Tetrazole,5-(3-ethoxy-4-methyl-5-isoxazolyl)-1-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



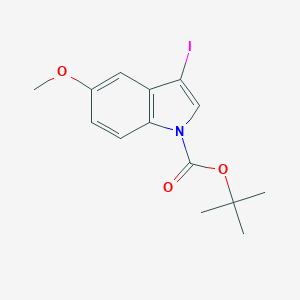
![2-Hydroxy-2-[(4-nitrobenzoyl)amino]acetic acid](/img/structure/B62168.png)
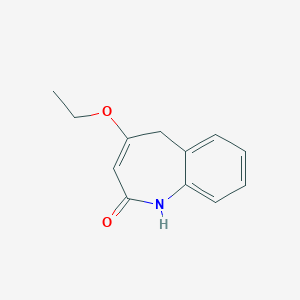
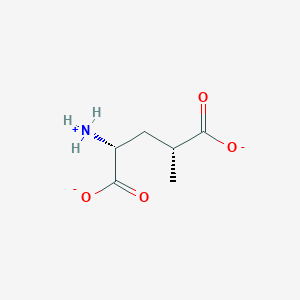

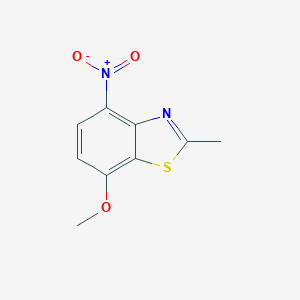

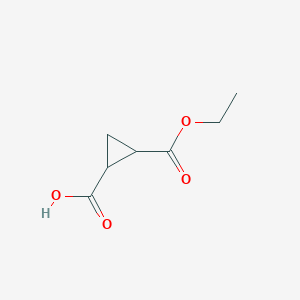


![6,7-Dihydro-1H-pyrrolo[2,3-d]pyrimidin-2(5H)-one](/img/structure/B62185.png)
![[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl] (Z)-2-[[(E)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate](/img/structure/B62186.png)

